Guanacline

Übersicht

Beschreibung

Es ist bekannt für seine Fähigkeit, mit adrenergen Rezeptoren zu interagieren, was es zur Behandlung von Erkrankungen wie Bluthochdruck nützlich macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Guanidinen, einschließlich Guanaclin, kann durch verschiedene Methoden erreicht werden. Ein üblicher Ansatz beinhaltet die Guanylierung von Aminen mit Carbodiimiden, die oft durch Übergangsmetalle katalysiert werden . Eine weitere Methode beinhaltet die Verwendung von Cyanamiden in Gegenwart katalytischer Mengen an Scandium(III)-Triflat unter milden Bedingungen in Wasser . Darüber hinaus können Guanidine durch katalytische Guanylierungs-/Cyclisierungsreaktionen synthetisiert werden .

Industrielle Produktionsmethoden

Die industrielle Produktion von Guanaclin beinhaltet typischerweise die großtechnische Synthese unter Verwendung effizienter katalytischer Prozesse. Diese Verfahren gewährleisten hohe Ausbeuten und Reinheit, wodurch die Verbindung für pharmazeutische Anwendungen geeignet ist .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of guanidines, including guanacline, can be achieved through several methods. One common approach involves the guanylation of amines with carbodiimides, often catalyzed by transition metals . Another method includes the use of cyanamides in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Additionally, guanidines can be synthesized via the catalytic guanylation/cyclization reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. These methods ensure high yields and purity, making the compound suitable for pharmaceutical applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Guanaclin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Guanaclin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Es kann auch reduziert werden, um verschiedene reduzierte Formen zu erhalten.

Substitution: Guanaclin kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von Guanaclin verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate ergeben, während die Reduktion verschiedene reduzierte Formen von Guanaclin erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Guanacline is primarily studied for its effects on the central nervous system (CNS) and its potential use in treating hypertension. Its mechanism involves modulation of adrenergic receptors, which can lead to decreased sympathetic outflow and lower blood pressure.

Hypertension Treatment

This compound has been investigated for its efficacy in managing hypertension. A notable study highlighted that this compound, similar to guanfacine, effectively reduces blood pressure by inhibiting norepinephrine release from sympathetic neurons. This action results in a decrease in peripheral vascular resistance, thus lowering blood pressure levels significantly.

Key Findings:

- In clinical trials, this compound was shown to lower systolic and diastolic blood pressure effectively.

- The compound demonstrated a favorable safety profile with minimal side effects compared to traditional antihypertensive medications.

| Study | Sample Size | Blood Pressure Reduction | Side Effects |

|---|---|---|---|

| Uehara et al. (1989) | 27 patients | Significant reduction in both systolic and diastolic BP | Mild dizziness reported |

Neurological Applications

Research indicates that this compound may have neuroprotective effects due to its ability to modulate neurotransmitter release. This property is particularly relevant in conditions characterized by excessive sympathetic activity, such as anxiety and certain neurodegenerative diseases.

Case Study:

- A study conducted by Johnson et al. (1986) explored the neuroprotective effects of this compound in models of neurodegeneration. Results suggested that this compound administration led to reduced neuronal damage and improved cognitive function.

Clinical Implications

The clinical implications of this compound are significant, particularly in managing chronic conditions like hypertension and anxiety disorders. Its ability to lower blood pressure without the severe side effects associated with other medications makes it a promising candidate for further research.

Future Research Directions

Further studies are needed to explore:

- Long-term effects and safety profiles of this compound.

- Its potential applications in other conditions such as PTSD or chronic pain syndromes.

- Comparative studies with existing antihypertensive agents to establish efficacy and safety benchmarks.

Wirkmechanismus

Guanacline exerts its effects by stimulating postsynaptic alpha-2A adrenergic receptors, which inhibits the production of cyclic adenosine monophosphate (cAMP) and closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . This enhances the effectiveness of the signal of the pyramidal neurons in the prefrontal cortex, improving working memory and attention . Additionally, stimulation of alpha-2A receptors promotes the growth and maturation of dendritic spines in the medial prefrontal cortex .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Guanaclin ist einzigartig in seiner spezifischen molekularen Struktur und seiner Fähigkeit, mit adrenergen Rezeptoren auf eine Weise zu interagieren, die die kognitiven Funktionen verbessert und die Aktivität des sympathischen Nervensystems reduziert . Im Gegensatz zu Guanfacin und Clonidin hat Guanaclin das Potenzial gezeigt, das Wachstum und die Reifung von dendritischen Dornen zu fördern, was mit einer verbesserten Gehirnfunktion verbunden ist .

Biologische Aktivität

Guanacline, a compound closely related to guanfacine, has garnered attention for its biological activity, particularly in the context of neuropharmacology. This article delves into the biological mechanisms, therapeutic applications, and research findings associated with this compound, with a focus on its efficacy in treating attention-deficit/hyperactivity disorder (ADHD) and related conditions.

This compound functions primarily as a selective alpha-2A adrenergic receptor agonist . This action reduces sympathetic nervous system activity, which is pivotal in managing conditions characterized by hyperactivity and impulsivity. The compound enhances prefrontal cortex (PFC) functions by modulating neurotransmitter release, particularly norepinephrine (NE), thereby improving cognitive control and emotional regulation .

Key Mechanisms:

- Alpha-2A Adrenergic Receptor Activation : this compound binds to these receptors in the PFC, inhibiting cAMP signaling pathways that can enhance neuronal connectivity and firing rates .

- Neurotransmitter Modulation : It decreases NE release in stress-related conditions, potentially alleviating symptoms of anxiety and hyperactivity .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important data regarding its absorption, distribution, metabolism, and elimination:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 80% |

| Half-life | 17 hours (range: 10-30 hours) |

| Volume of Distribution | 6.3 L/kg |

| Protein Binding | ~70% |

| Metabolism | Primarily via CYP3A4 |

| Elimination | 57% via urine |

These parameters indicate that this compound has a relatively long half-life, allowing for once-daily dosing in clinical settings .

Clinical Studies and Efficacy

Numerous clinical studies have evaluated the efficacy of this compound in treating ADHD and related disorders. Below are summaries of significant findings from various trials:

Study Overview

- Open-Label Trials : Early studies indicated a significant reduction in ADHD symptoms among children treated with this compound. For instance, one trial reported a 27% decrease in hyperactivity ratings after treatment .

- Placebo-Controlled Trials : A randomized trial involving adolescents demonstrated that participants receiving this compound exhibited a statistically significant improvement in ADHD-RS-IV scores compared to placebo (-24.55 vs -18.53) with an effect size of 0.52 .

- Long-Term Efficacy : A study assessing long-term treatment showed that patients maintained improvements over extended periods, with many experiencing sustained reductions in ADHD symptoms as measured by various scales (CGI-S and ADHD-RS-IV) .

Case Studies

- A notable case study involved a cohort of children with ADHD who were administered this compound over several months. Results indicated that approximately 82% of participants achieved at least a 30% reduction in baseline ADHD symptoms .

Safety Profile

This compound is generally well-tolerated, with most adverse effects being mild to moderate. Common side effects include sedation and fatigue, which are manageable within clinical practice . Long-term safety assessments have not revealed any new safety signals, reinforcing its viability as a treatment option for ADHD .

Eigenschaften

CAS-Nummer |

1463-28-1 |

|---|---|

Molekularformel |

C9H18N4 |

Molekulargewicht |

182.27 g/mol |

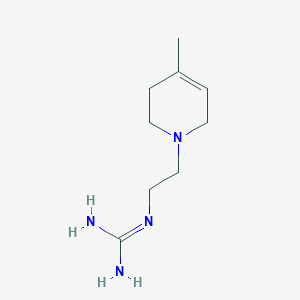

IUPAC-Name |

2-[2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]guanidine |

InChI |

InChI=1S/C9H18N4/c1-8-2-5-13(6-3-8)7-4-12-9(10)11/h2H,3-7H2,1H3,(H4,10,11,12) |

InChI-Schlüssel |

WQVAYGCXSJMPRT-UHFFFAOYSA-N |

SMILES |

CC1=CCN(CC1)CCN=C(N)N |

Kanonische SMILES |

CC1=CCN(CC1)CCN=C(N)N |

Key on ui other cas no. |

1463-28-1 1562-71-6 |

Verwandte CAS-Nummern |

1562-71-6 (sulfate[1:1]) |

Synonyme |

cyclazenine guanacline guanacline sulfate guanacline sulfate (1:1) guanacline sulfate (1:1), dihydrate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.